molecular formula C12H20N2O2 B7493114 1-(cyclobutanecarbonyl)-N,N-dimethylpyrrolidine-2-carboxamide

1-(cyclobutanecarbonyl)-N,N-dimethylpyrrolidine-2-carboxamide

Cat. No. B7493114
M. Wt: 224.30 g/mol
InChI Key: WRZOQHQSMNZXIC-UHFFFAOYSA-N
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Description

1-(cyclobutanecarbonyl)-N,N-dimethylpyrrolidine-2-carboxamide is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. This compound is commonly referred to as CBDM and is a member of the pyrrolidine class of compounds. CBDM has shown promise in several areas of research, including cancer treatment, pain management, and neuroprotection.

Mechanism of Action

The mechanism of action of CBDM is not fully understood, but it is thought to involve the modulation of various signaling pathways in the body. CBDM has been shown to interact with several receptors, including the cannabinoid receptor 1 (CB1) and the transient receptor potential vanilloid 1 (TRPV1) receptor.
Biochemical and Physiological Effects
CBDM has been shown to have several biochemical and physiological effects. In addition to its anti-cancer, analgesic, and neuroprotective properties, CBDM has also been shown to have anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, which may help to reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

One advantage of using CBDM in laboratory experiments is its relative ease of synthesis. CBDM can be synthesized in a laboratory setting using relatively simple techniques. Additionally, CBDM has been shown to have a relatively low toxicity profile, which makes it a safer compound to work with in laboratory settings.
One limitation of using CBDM in laboratory experiments is its relatively limited solubility in water. This can make it difficult to work with in certain experimental setups. Additionally, the mechanism of action of CBDM is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research involving CBDM. One area of research that has shown promise is in the development of CBDM-based therapies for the treatment of cancer. CBDM has been shown to have anti-cancer properties, and further research is needed to explore its potential as a therapeutic agent.
Another potential future direction for research involving CBDM is in the development of CBDM-based therapies for the management of pain. CBDM has been shown to have analgesic properties, and further research is needed to explore its potential as a pain management agent.
Finally, further research is needed to better understand the mechanism of action of CBDM. A better understanding of how CBDM interacts with various receptors and signaling pathways in the body could help to inform the development of new therapies based on this compound.

Synthesis Methods

The synthesis of CBDM involves the reaction of cyclobutanecarbonyl chloride with N,N-dimethylpyrrolidine-2-carboxamide in the presence of a base catalyst. This reaction results in the formation of CBDM as a white solid product. The synthesis of CBDM is relatively simple and can be performed in a laboratory setting.

Scientific Research Applications

CBDM has been extensively studied for its potential as a therapeutic agent. One area of research that has shown promise is in the treatment of cancer. CBDM has been shown to have anti-cancer properties, which may be due to its ability to induce apoptosis, or programmed cell death, in cancer cells.
Another area of research that has shown promise is in the management of pain. CBDM has been shown to have analgesic properties, which may be due to its ability to modulate pain signaling pathways in the nervous system.
CBDM has also been studied for its potential as a neuroprotective agent. It has been shown to have antioxidant properties, which may help to protect neurons from damage caused by oxidative stress.

properties

IUPAC Name

1-(cyclobutanecarbonyl)-N,N-dimethylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c1-13(2)12(16)10-7-4-8-14(10)11(15)9-5-3-6-9/h9-10H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRZOQHQSMNZXIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1CCCN1C(=O)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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